molecular formula C8H7ClN2S B012014 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 108831-68-1

4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B012014
CAS RN: 108831-68-1
M. Wt: 198.67 g/mol
InChI Key: HYOBKTVPACQCBR-UHFFFAOYSA-N
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Description

4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C8H7ClN2S . It falls under the category of thieno[2,3-d]pyrimidines and exhibits interesting properties due to its unique structure .

Scientific Research Applications

Pharmaceutical Intermediate

4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine: is primarily employed as an intermediate in pharmaceutical research . Its role is crucial in the synthesis of various drugs, where it acts as a building block for more complex molecules. The compound’s unique structure allows for the introduction of additional functional groups, which can lead to the development of new therapeutic agents.

Mechanism of Action

Target of Action

This compound is often used as an intermediate in pharmaceutical synthesis , suggesting it may be modified to interact with specific biological targets.

Mode of Action

Pyrimidine derivatives have been found to interact with various enzymes and receptors in the body . The specific interactions of this compound would depend on the final pharmaceutical product it is used to synthesize.

Biochemical Pathways

Pyrimidine derivatives can be involved in a wide range of biochemical pathways, depending on their specific structures and targets .

Pharmacokinetics

It is slightly soluble in water , which could influence its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine. For instance, it should be stored in a cool, dry place in tightly closed containers, away from oxidizing agents . These conditions help maintain the stability of the compound.

properties

IUPAC Name

4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOBKTVPACQCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302738
Record name 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine

CAS RN

108831-68-1
Record name 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine?

A: While the provided abstract doesn't detail the specific spectroscopic data, it confirms that the structures of the newly synthesized compounds, all derived from 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, were confirmed using microanalysis, IR, 1H NMR, and mass spectrometry. [] This suggests that these techniques were also likely used to characterize the starting material itself.

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